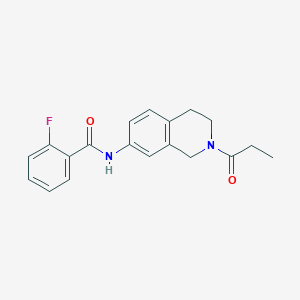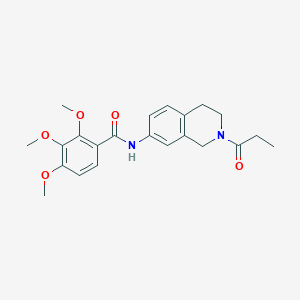
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as FPTI, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of the tetrahydroisoquinoline family and has been studied extensively in the laboratory due to its unique properties. FPTI is a highly polar compound with a low melting point, making it an ideal candidate for a variety of applications. FPTI has been used in a variety of scientific research applications, including drug delivery, cell signaling, and gene expression.
科学研究应用
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle, as it is highly polar and has a low melting point. 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has also been used in cell signaling studies, as it is able to interact with a variety of proteins and receptors. Additionally, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been used in gene expression studies, as it can be used to modify gene expression.
作用机制
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is able to interact with a variety of proteins and receptors, allowing it to affect cell signaling. It can bind to receptors, such as G-protein coupled receptors, and activate or inhibit their activity. 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can also interact with enzymes, such as kinases, and modulate their activity. Additionally, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can interact with transcription factors, such as nuclear receptors, and modulate gene expression.
Biochemical and Physiological Effects
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate cell signaling pathways, such as those involved in inflammation, metabolism, and apoptosis. 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has also been shown to modulate gene expression, as it can interact with transcription factors and modify their activity. Additionally, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to modulate enzyme activity, as it can interact with enzymes and affect their activity.
实验室实验的优点和局限性
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several advantages for lab experiments. It is a highly polar compound, making it ideal for drug delivery applications. Additionally, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a low melting point, making it ideal for a variety of applications. However, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not very stable in the presence of light or heat, making it unsuitable for long-term storage.
未来方向
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several potential future directions. It could be used as a drug delivery vehicle, as it is highly polar and has a low melting point. Additionally, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide could be used in gene therapy, as it can interact with transcription factors and modulate gene expression. 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide could also be used in drug development, as it can interact with receptors and enzymes and modulate their activity. Additionally, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide could be used in tissue engineering, as it can interact with cells and modulate their behavior. Finally, 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide could be used in cancer research, as it can interact with proteins and receptors and modulate their activity.
合成方法
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is synthesized via a three-step reaction involving the coupling of an aryl halide, an amine, and an acid. The aryl halide is first reacted with an amine, such as aniline, to form an aryl amine. The aryl amine is then reacted with an acid, such as acetic acid, to form an amide. Finally, the amide is reacted with a fluorinating agent, such as sulfur hexafluoride, to form 2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide.
属性
IUPAC Name |
2-fluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-9-13-7-8-15(11-14(13)12-22)21-19(24)16-5-3-4-6-17(16)20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMZQOBASGTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)


![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)


![1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6501328.png)


![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)